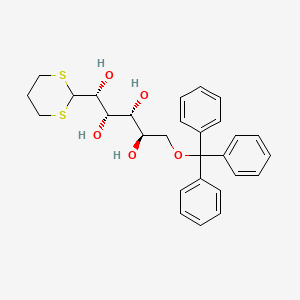
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol typically involves multiple steps, including the formation of the dithiane ring, the protection of hydroxyl groups, and the introduction of the trityloxy group. Common reagents used in these steps include:
Dithiane Formation: This step often involves the reaction of a dithiol with a carbonyl compound under acidic conditions.
Hydroxyl Protection: Hydroxyl groups can be protected using trityl chloride in the presence of a base such as pyridine.
Final Assembly: The protected intermediates are then coupled under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dithiane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the trityloxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties or as a precursor to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: It may modulate signaling pathways by interacting with receptors or other proteins.
Chemical Reactivity: The compound’s reactivity with other molecules can lead to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(methoxy)pentane-1,2,3,4-tetraol: Similar structure but with a methoxy group instead of a trityloxy group.
(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(benzyloxy)pentane-1,2,3,4-tetraol: Similar structure but with a benzyloxy group.
Uniqueness
The presence of the trityloxy group in (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets.
Properties
Molecular Formula |
C28H32O5S2 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(1R,2S,3R,4R)-1-(1,3-dithian-2-yl)-5-trityloxypentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H32O5S2/c29-23(24(30)25(31)26(32)27-34-17-10-18-35-27)19-33-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,23-27,29-32H,10,17-19H2/t23-,24-,25+,26-/m1/s1 |
InChI Key |
CLFIBAVCPNIUHE-FXSWLTOZSA-N |
Isomeric SMILES |
C1CSC(SC1)[C@@H]([C@H]([C@@H]([C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O |
Canonical SMILES |
C1CSC(SC1)C(C(C(C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















